5-bromo-N-cyclobutylpyridine-3-carboxamide
Description
5-Bromo-N-cyclobutylpyridine-3-carboxamide is a pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and a cyclobutyl-substituted carboxamide group at the 3-position.
Properties
IUPAC Name |
5-bromo-N-cyclobutylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-7(5-12-6-8)10(14)13-9-2-1-3-9/h4-6,9H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJKKVLRBBHEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 5-bromo-N-cyclobutylpyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclobutylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in the Suzuki-Miyaura cross-coupling reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-N-cyclobutylpyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving pyridine derivatives.
Chemical Biology: The compound can be used to investigate the mechanisms of action of various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclobutylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the cyclobutyl group can influence the binding affinity and selectivity of the compound for its target. Additionally, the carboxamide group can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of 5-bromo-N-cyclobutylpyridine-3-carboxamide with its analogs:
*Calculated based on structural analogs; experimental data is unavailable.
Key Observations:
- Steric Effects : The cyclobutyl group in the target compound is larger than the methyl (C₇H₇BrN₂O) or cyclopropyl (C₉H₈BrClN₂O) substituents, which may reduce solubility but improve target selectivity in drug design .
- Functional Group Impact: The pivalamide group in N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide (C₁₁H₁₂BrN₃O) introduces a bulky tert-butyl moiety, which could enhance metabolic stability relative to carboxamides .
Biological Activity
5-Bromo-N-cyclobutylpyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, interactions with biological targets, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound is characterized by a bromine atom at the 5-position of the pyridine ring and a cyclobutyl group attached to the nitrogen of the carboxamide. This unique structure contributes to its biological activity by influencing its binding affinity and specificity for various molecular targets.
5-Bromo-N-cyclobutylpyridine-3-carboxamide primarily acts as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is involved in various metabolic processes and has been implicated in several diseases, including cancer and metabolic disorders. The compound's ability to fit into the active site of NNMT allows it to disrupt normal enzymatic functions.
NNMT Inhibition
Research indicates that 5-bromo-N-cyclobutylpyridine-3-carboxamide exhibits significant inhibitory activity against NNMT. The potency of this inhibition can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
| Compound | IC50 (µM) |
|---|---|
| 5-Bromo-N-cyclobutylpyridine-3-carboxamide | 30.5 ± 4.0 |
| MNA (reference inhibitor) | 24.6 ± 3.2 |
| Sinefungin | 17.0 ± 3.4 |
The lower the IC50 value, the more potent the compound is as an inhibitor. As shown, while 5-bromo-N-cyclobutylpyridine-3-carboxamide is effective, it is less potent than some reference inhibitors.
Anticancer Activity
In preclinical models, this compound has demonstrated promising anticancer properties, particularly in cancers characterized by overexpression of NNMT, such as gastric and lung cancers. Studies have shown that it can induce apoptosis in cancer cell lines with high NNMT expression levels. A dose-dependent response was observed in cell viability assays, reinforcing its potential as an anticancer agent.
Study 1: NNMT Inhibition Efficacy
A study evaluating various compounds for their ability to inhibit NNMT included 5-bromo-N-cyclobutylpyridine-3-carboxamide among the tested substances. The results indicated a significant inhibition at concentrations suggesting therapeutic utility in metabolic disorders linked to NNMT overactivity.
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of iodinated benzamides, highlighting this compound's ability to induce apoptosis in cancer cell lines with elevated NNMT levels. The study reported a clear dose-dependent response, indicating that higher concentrations of the compound led to increased cell death in these cancer cells.
Neuroprotective Effects
Emerging research suggests that compounds similar to 5-bromo-N-cyclobutylpyridine-3-carboxamide may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's disease. The mechanism through which these effects occur is still under investigation but may involve modulation of neurotransmitter systems or reduction of neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
